2-Benzyloxy-3-hydroxypyridine molecular weight
2-Benzyloxy-3-hydroxypyridine molecular weight
An In-Depth Technical Guide to 2-Benzyloxy-3-hydroxypyridine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Benzyloxy-3-hydroxypyridine (CAS No. 885952-26-1), a pivotal heterocyclic intermediate in medicinal chemistry and organic synthesis. The document details the molecule's fundamental physicochemical properties, centered around its molecular weight of 201.22 g/mol . A validated, step-by-step protocol for its synthesis via Williamson ether synthesis is presented, emphasizing the causal logic behind experimental choices. Furthermore, this guide explores the compound's strategic importance as a versatile scaffold in drug discovery, enabling the development of novel therapeutics. Safety protocols and computational data are also included to provide a complete resource for researchers, chemists, and professionals in drug development.
Introduction: A Versatile Heterocyclic Scaffold
2-Benzyloxy-3-hydroxypyridine is a substituted pyridine derivative of significant interest to the scientific community. Its structure is characterized by a pyridine ring—a common motif in pharmacologically active compounds—functionalized with a hydroxyl group at the 3-position and a benzyloxy group at the 2-position. The benzyloxy group serves a dual purpose: it acts as a lipophilic pharmacophore that can enhance membrane permeability and simultaneously functions as a robust protecting group for the hydroxyl or keto tautomer at the 2-position. This protecting group can be selectively removed under standard hydrogenolysis conditions, revealing a reactive hydroxyl group for further derivatization. This strategic arrangement of functional groups makes 2-Benzyloxy-3-hydroxypyridine a valuable building block for constructing complex molecular architectures and generating libraries of novel compounds for biological screening.[1]
Physicochemical and Computational Properties
A precise understanding of a compound's physicochemical properties is foundational to its application in research and development. The key quantitative data for 2-Benzyloxy-3-hydroxypyridine are summarized below. The molecular weight, a critical parameter for all stoichiometric calculations, is confirmed to be 201.22 g/mol .[2][3]
| Property | Value | Reference(s) |
| IUPAC Name | 2-(Benzyloxy)pyridin-3-ol | [2] |
| Synonym(s) | 2-Benzyloxy-3-hydroxypyridine | [2] |
| CAS Number | 885952-26-1 | [2] |
| Molecular Formula | C₁₂H₁₁NO₂ | [2][3] |
| Molecular Weight | 201.22 g/mol | [2][3] |
| Monoisotopic Mass | 201.07898 Da | [4] |
| Topological Polar Surface Area (TPSA) | 42.35 Ų | [2] |
| LogP (Predicted) | 2.3662 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 3 | [2] |
| Solubility | Low solubility in water; Soluble in organic solvents (e.g., ethanol, dichloromethane).[5] | |
| Storage Conditions | Sealed in a dry environment, 2-8°C | [2] |
Computational data such as TPSA and LogP are crucial predictors of a molecule's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The values for 2-Benzyloxy-3-hydroxypyridine suggest good potential for oral bioavailability and cell permeability.
Synthesis and Purification
The synthesis of 2-Benzyloxy-3-hydroxypyridine is most effectively achieved through a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This method involves the benzylation of a suitable 3-hydroxypyridine precursor. The protocol described herein utilizes 2-chloro-3-hydroxypyridine as a commercially available and reactive starting material.
Synthetic Rationale and Strategy
The core of this synthesis is the O-alkylation of the hydroxyl group on the pyridine ring.
-
Choice of Precursor: 2-Chloro-3-hydroxypyridine (CAS 6636-78-8) is an ideal starting material.[6] The electron-withdrawing chlorine atom at the 2-position enhances the acidity of the adjacent hydroxyl group, facilitating its deprotonation.
-
Base Selection: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the hydroxyl group, forming a more nucleophilic pyridinolate anion.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is optimal as it can dissolve the ionic intermediate without participating in the reaction.
-
Alkylating Agent: Benzyl bromide or benzyl chloride serves as the source of the benzyl group.
-
Purification: The polarity difference between the starting material and the less polar, benzylated product allows for efficient separation using silica gel column chromatography.
Experimental Workflow Diagram
Caption: Synthesis workflow for 2-Benzyloxy-3-hydroxypyridine.
Detailed Synthesis Protocol
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-chloro-3-hydroxypyridine (1.0 eq). Dissolve it in anhydrous dimethylformamide (DMF, ~0.2 M).
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Causality: Adding the base slowly at a low temperature controls the exothermic reaction and the evolution of hydrogen gas.
-
Alkylation: After stirring for 30 minutes at 0°C, add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding deionized water at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Extraction and Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine) to remove residual DMF and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient. Combine the fractions containing the desired product and concentrate in vacuo to yield pure 2-benzyloxy-3-hydroxypyridine as a solid. The final product's purity can be confirmed by NMR spectroscopy and mass spectrometry.
Applications in Research and Drug Development
The primary utility of 2-Benzyloxy-3-hydroxypyridine is as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1]
Role as a Chemical Building Block
The molecule possesses three key sites for chemical modification, making it an ideal scaffold for building combinatorial libraries:
-
The Benzyloxy Group: This group can be removed via catalytic hydrogenation (e.g., using H₂ and Pd/C) to unmask a free hydroxyl group at the 2-position. This new functional group can then be used in subsequent reactions.
-
The Hydroxyl Group: The existing hydroxyl group at the 3-position can be alkylated, acylated, or used in other coupling reactions.
-
The Pyridine Ring: The pyridine nitrogen can be oxidized to an N-oxide, or the ring itself can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and other substituents.
Caption: Logical workflow of 2-Benzyloxy-3-hydroxypyridine as a scaffold.
Relevance in Medicinal Chemistry
The 3-hydroxypyridine moiety is a known structural motif in molecules designed to target metalloenzymes. For instance, derivatives of 3-hydroxypyridine are explored as inhibitors of prolyl hydroxylase domain (PHD) enzymes.[7] PHD inhibitors have therapeutic potential for treating anemia associated with chronic kidney disease by stabilizing hypoxia-inducible factor (HIF), which in turn stimulates the production of erythropoietin (EPO).[7] Furthermore, the introduction of a benzyloxy pharmacophore has been shown to be an effective strategy in designing potent and selective inhibitors for enzymes like monoamine oxidase B (MAO-B), which is a target for neurodegenerative diseases.[8]
Safety and Handling
As with any chemical reagent, proper handling of 2-Benzyloxy-3-hydroxypyridine is essential to ensure laboratory safety. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[2] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[2] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[2] |
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Conclusion
2-Benzyloxy-3-hydroxypyridine is a compound of significant strategic value in modern organic synthesis and drug discovery. With a molecular weight of 201.22 g/mol , its well-defined physicochemical properties and accessible synthesis make it an attractive starting point for chemical exploration. Its utility as a versatile building block, enabling targeted modifications at multiple sites, empowers researchers to develop novel molecules with therapeutic potential against a range of diseases. This guide provides the foundational knowledge required for its effective and safe utilization in a professional research setting.
References
- 2-Benzyloxy-5-hydroxypyridine - Pipzine Chemicals. Pipzine Chemicals.
- 2-(Benzyloxy)pyridin-3-ol | 885952-26-1. ChemScene.
- 3-Benzyloxy-2-hydroxypyridine - Synchem. Synchem UG & Co. KG.
- 2-benzyloxy-3-hydroxypyridine (C12H11NO2) - PubChemLite. PubChemLite.
- An In-depth Technical Guide on 5-(Benzyloxy)pyridine-2-carboxylic acid - Benchchem. BenchChem.
- EP3275864B1 - Compound of 3-hydroxyl pyridine, preparation method thereof and pharmaceutical use thereof - Google Patents. Google Patents.
- Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - NIH. National Institutes of Health.
- 2-Chloro-3-hydroxypyridine 98 6636-78-8 - Sigma-Aldrich. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. synchem.de [synchem.de]
- 4. PubChemLite - 2-benzyloxy-3-hydroxypyridine (C12H11NO2) [pubchemlite.lcsb.uni.lu]
- 5. 2-Benzyloxy-5-hydroxypyridine | Chemical Properties, Uses, Safety Data & Manufacturer Info China [pipzine-chem.com]
- 6. 2-氯-3-羟基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. EP3275864B1 - Compound of 3-hydroxyl pyridine, preparation method thereof and pharmaceutical use thereof - Google Patents [patents.google.com]
- 8. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
